Comprehensive Technical Guide on the Physical Properties and Translational Applications of 11-Octadecyn-1-ol
Comprehensive Technical Guide on the Physical Properties and Translational Applications of 11-Octadecyn-1-ol
Executive Summary
As drug development and agricultural biochemistry pivot toward highly specific, structurally rigid lipid scaffolds, 11-Octadecyn-1-ol (CAS: 84999-79-1) has emerged as a critical intermediate. Unlike its fully saturated (stearyl alcohol) or cis-unsaturated (oleyl alcohol) counterparts, 11-octadecyn-1-ol features an internal sp-hybridized triple bond. This unique structural motif enforces a rigid, linear geometry within the hydrophobic tail, drastically altering its physical properties, membrane intercalation dynamics, and enzyme-binding kinetics.
This whitepaper, designed for research scientists and drug development professionals, provides an in-depth analysis of the physicochemical properties of 11-octadecyn-1-ol, its mechanistic role in pharmaceutical design (specifically lipase inhibition), and rigorous, self-validating protocols for its analytical and in vitro evaluation.
Physicochemical Profiling and Structural Causality
The physical properties of a lipid directly dictate its pharmacokinetic behavior, solubility, and formulation requirements. The table below synthesizes the core quantitative data for 11-octadecyn-1-ol, paired with the structural causality driving these metrics.
Table 1: Core Physical Properties of 11-Octadecyn-1-ol
| Property | Value | Causality / Structural Basis |
| Chemical Formula | C₁₈H₃₄O | Long-chain aliphatic alcohol with one degree of unsaturation (alkyne). |
| Molecular Weight | 266.47 g/mol | Optimal size for lipid bilayer insertion; dictates passive diffusion rates. |
| LogP (Predicted) | ~6.0 | The extensive hydrocarbon tail drives extreme lipophilicity, requiring organic solvents or surfactant-based delivery systems for biological assays. |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | Dominated entirely by the terminal primary hydroxyl (-OH) group, restricting polar interactions to a single hydrogen-bond donor/acceptor site. |
| Boiling Point | ~360°C (760 mmHg) | Driven by extensive van der Waals forces along the 18-carbon backbone. |
| Density | ~0.89 g/cm³ | The linear geometry of the alkyne allows tighter molecular packing than cis-alkenes, resulting in higher density. |
Expert Insight: The internal alkyne at the C11-C12 position is the defining feature of this molecule. Because sp-hybridized carbons enforce a strict 180° bond angle, the carbon chain from C10 to C13 is perfectly linear. In contrast, a cis-alkene (such as in oleyl alcohol) introduces a ~30° kink, which disrupts lipid packing and lowers the melting point. 11-octadecyn-1-ol maintains a "kinkless" structure, allowing it to pack efficiently into lipid rafts or hydrophobic enzyme pockets while providing a reactive site for click-chemistry (alkyne-azide cycloaddition) in downstream drug development.
Mechanistic Applications in Drug Development
Beyond its use as a precursor for agricultural pheromones (), 11-octadecyn-1-ol serves as a foundational scaffold in the synthesis of anti-obesity therapeutics. Specifically, it is utilized to synthesize 2-oxy-benzoxazinone derivatives, which act as potent inhibitors of pancreatic lipase ().
The Causality of Enzyme Inhibition
Pancreatic lipase hydrolyzes dietary triglycerides into absorbable free fatty acids. To inhibit this enzyme, a molecule must accomplish two things:
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Anchor into the deep, hydrophobic binding pocket of the enzyme.
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Block the catalytic Serine-152 residue.
Derivatives of 11-octadecyn-1-ol achieve this perfectly. The C18 alkynyl chain mimics a fatty acid tail, providing the necessary lipophilic anchoring. The rigid alkyne segment prevents the tail from folding back on itself, ensuring deep insertion into the binding pocket. Meanwhile, the functionalized headgroup (e.g., a benzoxazinone moiety) interacts directly with Serine-152, forming a steric or covalent blockade that halts lipid hydrolysis.
Mechanism of pancreatic lipase inhibition by 11-Octadecyn-1-ol derived scaffolds.
Self-Validating Experimental Protocols
To ensure scientific integrity and E-E-A-T standards, the following protocols are designed as self-validating systems . Built-in mathematical and biological checkpoints guarantee that the data generated is inherently trustworthy and immune to common systemic errors.
Protocol 1: Quantitative Purity Validation via GC-FID
Due to its high boiling point and thermal stability, Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for analyzing 11-octadecyn-1-ol purity.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh 10.0 mg of 11-octadecyn-1-ol and 10.0 mg of 1-hexadecanol (Internal Standard, IS). Dissolve the mixture in 10 mL of HPLC-grade hexane. Causality: Hexane ensures complete solvation of the highly lipophilic chain, while the IS accounts for injection volume variations.
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Instrument Setup: Utilize a GC equipped with an FID and a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).
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Injection: Inject 1 µL of the sample in split mode (10:1) with the inlet temperature set to 250°C to ensure instantaneous vaporization without thermal degradation.
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Temperature Program: Set the initial oven temperature to 150°C (hold 2 min), ramp at 10°C/min to 300°C, and hold for 10 minutes to clear the column of high-boiling impurities.
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Self-Validation Checkpoint: Run a calibration standard before and after the sample batch. Calculate the Relative Response Factor (RRF). Validation Rule: The RRF must remain within ±2%. If the IS peak area shifts by >5% between runs, the system fails validation (indicating inlet discrimination or column degradation), and the data must be discarded.
Self-validating GC-FID workflow for purity analysis of 11-Octadecyn-1-ol.
Protocol 2: In Vitro Pancreatic Lipase Inhibition Assay
When testing 11-octadecyn-1-ol derivatives for anti-obesity applications, a kinetic colorimetric assay provides high-throughput, reliable IC₅₀ data.
Step-by-Step Methodology:
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Reagent Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare porcine pancreatic lipase (PPL) in 50 mM Tris-HCl buffer (pH 8.0) containing 0.1% Triton X-100 to prevent enzyme aggregation.
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Substrate Formulation: Dissolve p-nitrophenyl butyrate (p-NPB) in acetonitrile to serve as the chromogenic substrate. Causality: Cleavage of p-NPB by lipase releases p-nitrophenol, which absorbs strongly at 405 nm, allowing direct kinetic tracking.
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Incubation: In a 96-well microplate, mix 10 µL of the test compound, 40 µL of PPL solution, and 140 µL of buffer. Incubate at 37°C for 15 minutes to allow the rigid alkyne tail to fully intercalate into the enzyme's hydrophobic pocket.
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Reaction Initiation: Add 10 µL of the p-NPB substrate to each well to trigger the reaction.
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Kinetic Readout: Measure absorbance at 405 nm every 60 seconds for 15 minutes using a microplate reader.
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Self-Validation Checkpoint: Include Orlistat (1 µM) as a positive control and a DMSO-only vehicle as a negative control. Calculate the Z'-factor for the plate. Validation Rule: The assay is only valid if Z' > 0.5. A Z'-factor below this threshold indicates excessive baseline variance or pipetting error, rendering the IC₅₀ calculations untrustworthy.
Handling, Storage, and Stability
Due to the presence of the terminal hydroxyl group and the internal alkyne, 11-octadecyn-1-ol is susceptible to slow oxidation if exposed to atmospheric oxygen and UV light over prolonged periods.
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Storage: Must be stored at -20°C in a tightly sealed, amber glass container flushed with Argon or Nitrogen gas ().
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Handling: Standard PPE (nitrile gloves, lab coat, safety goggles) is required. While not highly volatile, it should be handled in a fume hood when dissolved in volatile organic solvents like hexane or chloroform.
References
- Google Patents. "US6624161B2 - 2-Oxy-benzoxazinone derivatives for the treatment of obesity." United States Patent and Trademark Office.
